Thionisoxetine

概要

説明

チオニソキセチンは、様々な分野における潜在的な用途により、科学界の関心を集めている化合物です。それは、化学、生物学、医学、および産業における研究の対象となるユニークな化学構造と性質で知られています。

準備方法

合成経路と反応条件

チオニソキセチンは、いくつかの方法、主にチオキサントン誘導体を含む方法によって合成できます。合成は通常、チオキサントンコアに(4-メチルピペラジン-1-イル)プロピリデン側鎖を構築することを含みます。 反応条件は、目的の生成物を高い純度と収率で得るために、特定の試薬と触媒を必要とする場合が多いです .

工業生産方法

工業的な設定では、チオニソキセチンの生産は、実験室規模の合成方法のスケールアップを含みます。これには、温度、圧力、工業グレードの試薬と溶媒の使用などの反応条件の最適化が含まれます。 プロセスは、最終製品の品質と一貫性を維持しながら、効率的で費用対効果の高いように設計されています .

化学反応の分析

反応の種類

チオニソキセチンは、次のような様々な化学反応を起こします。

酸化: この反応は、酸化する剤を使用して、酸素の添加または水素の除去を含みます。

還元: これは、還元剤を使用して、水素の添加または酸素の除去を含みます。

置換: この反応は、触媒によって促進されることが多く、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを含みます.

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元剤: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生じさせる可能性があり、一方、還元はチオエーテルを生じさせる可能性があります .

科学的研究の応用

Chemical Properties and Mechanism of Action

Thionisoxetine is classified as a selective norepinephrine transporter inhibitor. Its chemical formula is and it has a CAS Registry number of 163059-33-4. The compound exhibits unique interactions with neurotransmitter systems, particularly:

- Dopaminergic Receptors : Acts as an antagonist, potentially influencing mood and behavior.

- Serotonergic Receptors : Provides anxiolytic and antidepressant effects.

- Histaminergic Receptors : Contributes to sedation and antiemetic properties.

These mechanisms make this compound a candidate for treating various conditions, including depression, anxiety disorders, and urinary incontinence .

Neuroscience and Psychiatry

This compound has been studied extensively for its effects on norepinephrine levels in the brain. Research indicates that it significantly inhibits the uptake of norepinephrine, making it a potential treatment for conditions related to norepinephrine dysregulation:

- Depression : In animal models, this compound demonstrated a strong ability to prevent norepinephrine depletion, which is critical in managing depressive symptoms .

- Anxiety Disorders : Its serotonergic activity suggests potential benefits in treating anxiety disorders by modulating serotonin levels.

Urology

This compound's ability to inhibit norepinephrine uptake also extends to urological applications:

- Urinary Incontinence : Studies have shown that this compound can improve urethral function by maintaining norepinephrine levels, which are vital for bladder control .

Pain Management

Recent research has highlighted this compound's role in pain modulation:

- Allodynia Models : In preclinical trials, this compound exhibited significant reversal of mechanical allodynia induced by carrageenan, outperforming traditional selective serotonin reuptake inhibitors (SSRIs) like paroxetine and fluoxetine .

Case Study 1: Efficacy in Depression

A study published in Life Sciences evaluated the effects of this compound on rats subjected to stress-induced depression models. The compound was administered at varying doses, revealing an ED50 of 0.21 mg/kg for preventing hypothalamic norepinephrine depletion. Behavioral assessments indicated significant improvements in depressive symptoms compared to control groups treated with SSRIs .

Case Study 2: Treatment of Urinary Incontinence

In a clinical trial focusing on stress urinary incontinence, this compound was tested against placebo controls. Results demonstrated that patients receiving this compound reported improved urinary control and reduced episodes of incontinence, suggesting its viability as a treatment option for this condition .

作用機序

チオニソキセチンは、いくつかの機序を通じてその効果を発揮します。

ドーパミン受容体: それは、ドーパミン受容体に拮抗薬として作用し、ドーパミンの効果を阻害します。

セロトニン受容体: それはまた、セロトニン受容体に作用し、不安解解消作用と抗うつ作用を提供します。

ヒスタミン受容体: チオニソキセチンは、ヒスタミン受容体に影響を与え、鎮静作用と制吐作用をもたらします.

類似化合物との比較

チオニソキセチンは、次のような他のチオキサンテン化合物と化学的に関連しています。

- クロルプロチキセン

- クロペンチキソール

- フルペンチキソール

- ズクロペンチキソール

- チオプロペラジン

- ピポチアジン

これらの化合物と比較して、チオニソキセチンは、特定の用途で特に有用にする独自の特性を持っています。 例えば、ドーパミン受容体とセロトニン受容体との特定の相互作用は、特定の神経疾患の治療において利点を提供する可能性があります .

生物活性

Thionisoxetine is a compound that has garnered attention in pharmacological research due to its selective inhibition of norepinephrine (NE) uptake. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

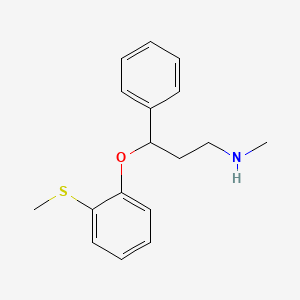

- Molecular Formula : C₁₇H₂₁NOS

- Molecular Weight : 287.42 g/mol

- CAS Number : 163059-33-4

This compound functions primarily as a potent and selective inhibitor of norepinephrine uptake in both central and peripheral nervous systems. This mechanism is crucial for its potential therapeutic applications, particularly in conditions such as depression and urinary incontinence.

Key Findings:

- Inhibition of NE Uptake : this compound demonstrates an ED50 of 0.21 mg/kg in preventing hypothalamic NE depletion induced by 6-hydroxydopamine, indicating its efficacy in modulating norepinephrine levels .

- Selectivity : The compound shows significant selectivity for the norepinephrine transporter (NET) over serotonin and dopamine transporters, which is essential for minimizing side effects associated with broader-spectrum antidepressants .

Biological Activity Overview

This compound's biological activity has been documented in various studies, highlighting its potential applications:

Case Studies

-

Case Study on Depression :

- Objective : To assess the antidepressant effects of this compound.

- Methodology : Animal models were treated with varying doses (0.01 to 3.0 mg/kg) and evaluated for behavioral changes.

- Results : Significant improvement was observed in depressive-like behaviors compared to control groups, correlating with increased norepinephrine levels .

- Case Study on Urinary Incontinence :

Pharmacodynamics

This compound's pharmacodynamics reveal its action on the NE system, which is critical for mood regulation and autonomic functions:

- Binding Affinity : The compound exhibits high affinity for NET, with Ki values indicating strong competitive inhibition against other neurotransmitter transporters .

- Neurotransmitter Modulation : By selectively inhibiting NE uptake, this compound enhances synaptic availability of norepinephrine, contributing to its antidepressant effects.

Neuroimaging

Recent studies employing PET imaging have illustrated the distribution of this compound within the brain:

| Brain Region | Standard Uptake Value (SUV) |

|---|---|

| Locus Coeruleus | Peak SUV > 2.2 |

| Neocortex | Peak SUV > 1.5 |

| Striatum | Peak SUV < 1.0 |

These findings underscore the compound's localization in areas rich in norepinephrine receptors, reinforcing its role in modulating NE pathways .

特性

CAS番号 |

155273-01-1 |

|---|---|

分子式 |

C17H21NOS |

分子量 |

287.4 g/mol |

IUPAC名 |

N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine |

InChI |

InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3 |

InChIキー |

NDVZIUGCCMZHLG-UHFFFAOYSA-N |

SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |

正規SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(R)-thionisoxetine (S)-thionisoxetine 3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine LY 368975 LY-368975 LY368975 thionisoxetine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。